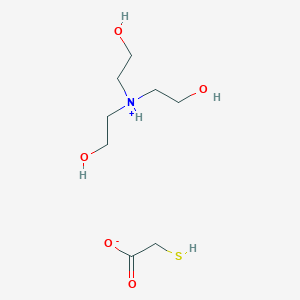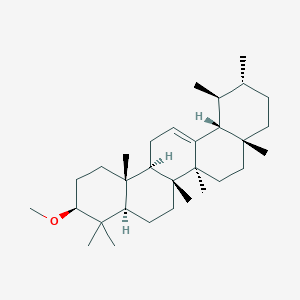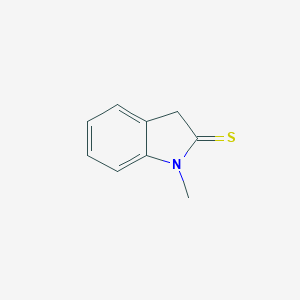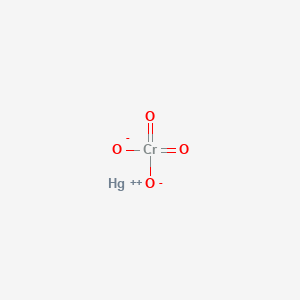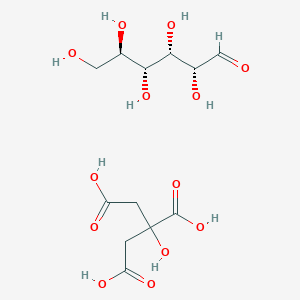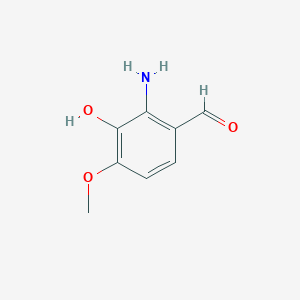
2-Amino-3-hydroxy-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxy-4-methoxybenzaldehyde, also known as vanillin glycine Schiff base (VGSB), is a synthetic compound that has gained significant attention in recent years. It is a Schiff base derivative of vanillin, which is a natural flavoring agent found in vanilla beans. VGSB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and food industry.
Wirkmechanismus
The exact mechanism of action of VGSB is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of the NF-κB signaling pathway, and activation of caspase enzymes.
Biochemical and Physiological Effects:
VGSB has been shown to have significant biochemical and physiological effects. It has been reported to scavenge free radicals and protect against oxidative stress. VGSB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, VGSB has been reported to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
VGSB has several advantages for laboratory experiments. It is easy to synthesize, stable, and has a long shelf life. However, it also has some limitations, including its solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on VGSB. One area of interest is the development of VGSB-based drug candidates for the treatment of cancer and other diseases. Another potential direction is the use of VGSB as a natural food preservative due to its antimicrobial and antioxidant properties. Additionally, the development of new synthesis methods for VGSB could lead to improved yields and cost-effectiveness.
Synthesemethoden
The synthesis of VGSB involves the condensation of 2-Amino-3-hydroxy-4-methoxybenzaldehyde and glycine in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yields. Various methods have been reported for the synthesis of VGSB, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
Wissenschaftliche Forschungsanwendungen
VGSB has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. VGSB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
13804-70-1 |
|---|---|
Produktname |
2-Amino-3-hydroxy-4-methoxybenzaldehyde |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,9H2,1H3 |
InChI-Schlüssel |
UYQHCNDHBHDVTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=O)N)O |
Synonyme |
2-AMINO-3-HYDROXY-4-METHOXYBENZALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



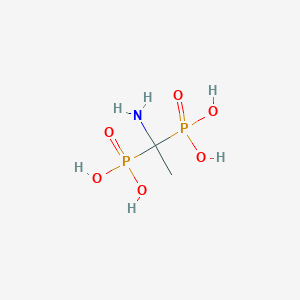
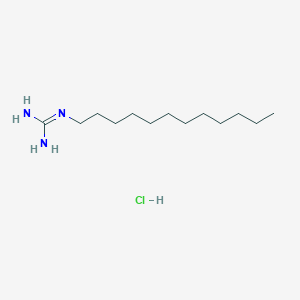
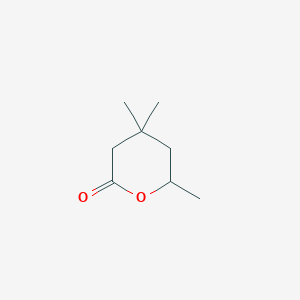
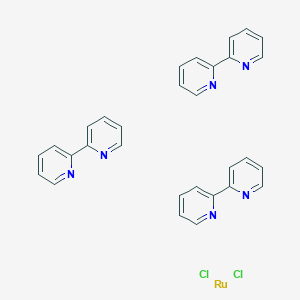
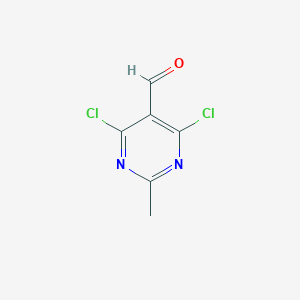
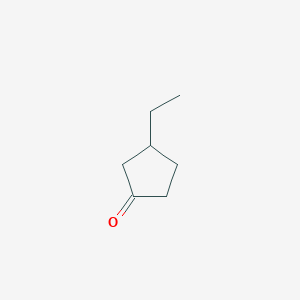
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)

